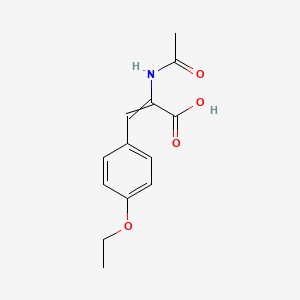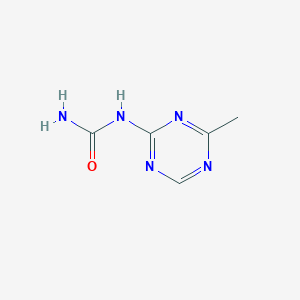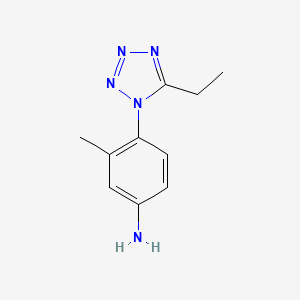![molecular formula C13H6F4N2O B12593845 3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile CAS No. 648439-15-0](/img/structure/B12593845.png)
3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated compounds.
Scientific Research Applications
3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. These interactions can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Another compound containing a trifluoromethyl group, known for its unique chemical properties.
[3-Fluoro-4-(trifluoromethyl)phenyl]methanol: A similar compound with both fluorine and trifluoromethyl groups, used in various chemical syntheses.
Uniqueness
3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
648439-15-0 |
|---|---|
Molecular Formula |
C13H6F4N2O |
Molecular Weight |
282.19 g/mol |
IUPAC Name |
3-fluoro-1-oxido-6-[4-(trifluoromethyl)phenyl]pyridin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C13H6F4N2O/c14-10-5-6-11(19(20)12(10)7-18)8-1-3-9(4-2-8)13(15,16)17/h1-6H |
InChI Key |
OMMXYECEAGLWJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=[N+](C(=C(C=C2)F)C#N)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)

![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

propanedinitrile](/img/structure/B12593841.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)


![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
